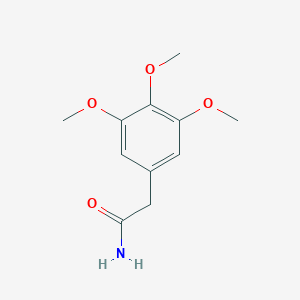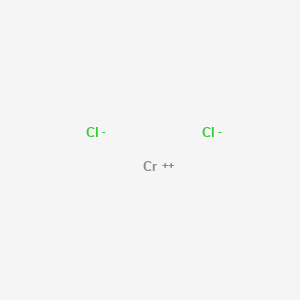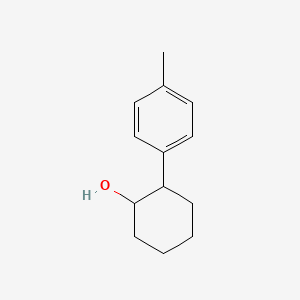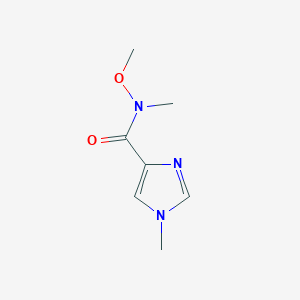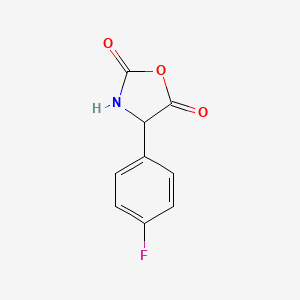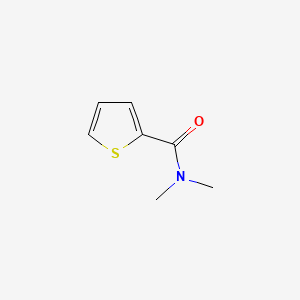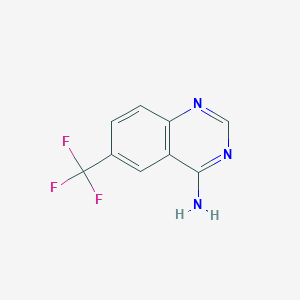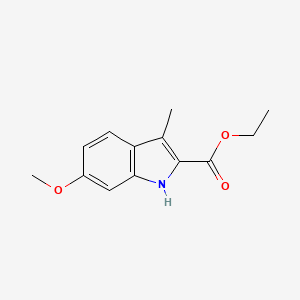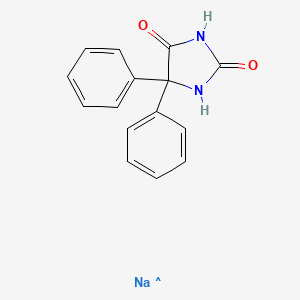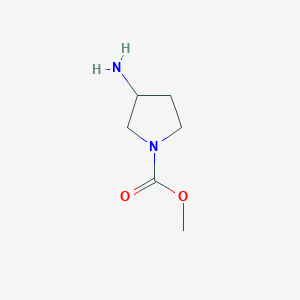
Methyl 3-aminopyrrolidine-1-carboxylate
描述
“Methyl 3-aminopyrrolidine-1-carboxylate” is a chemical compound . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . For instance, intermediates can be synthesized from tert-butyl 3-aminopyrrolidine-1-carboxylate by amidation, and the target compounds can be synthesized by deprotection and substitution reaction .Molecular Structure Analysis
The molecular formula of “Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride” is C6H13ClN2O2, and its molecular weight is 180.63 . The InChI code is 1S/C6H12N2O2.ClH/c1-10-6(9)8-3-2-5(7)4-8;/h5H,2-4,7H2,1H3;1H .Chemical Reactions Analysis
Pyrrolidine derivatives, including “Methyl 3-aminopyrrolidine-1-carboxylate”, can undergo various chemical reactions . The type of reaction and the resulting products can depend on the specific substituents present on the pyrrolidine ring .作用机制
安全和危害
“Methyl 3-aminopyrrolidine-1-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
未来方向
Pyrrolidine derivatives, including “Methyl 3-aminopyrrolidine-1-carboxylate”, have significant potential for future drug discovery efforts . They can serve as versatile scaffolds for the design of new compounds with different biological profiles . For instance, they can be used as lead structures for developing new succinate dehydrogenase inhibitors .
属性
CAS 编号 |
233764-45-9 |
|---|---|
产品名称 |
Methyl 3-aminopyrrolidine-1-carboxylate |
分子式 |
C6H12N2O2 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
methyl 3-aminopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)8-3-2-5(7)4-8/h5H,2-4,7H2,1H3 |
InChI 键 |
SSYCZLYRZHEWQM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N1CCC(C1)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



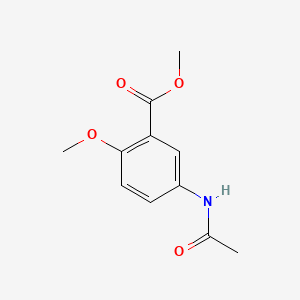
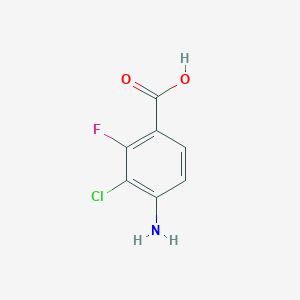
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8806621.png)
![4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B8806637.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-chloroethanone](/img/structure/B8806640.png)
